3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine
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Overview
Description
1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various scientific fields .
Preparation Methods
The synthesis of 1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of substituted aromatic aldehydes with tosylhydrazine to form hydrazone intermediates.
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common reagents used in these reactions include bromine, hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways . For example, it can inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes .
Comparison with Similar Compounds
1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- can be compared with other pyrazole derivatives, such as:
3-Amino-1-methyl-1H-pyrazole: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Aminopyrazole: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Trifluoromethylated Pyrazole Derivatives: These compounds share the trifluoromethyl group but differ in other substituents, affecting their overall properties.
The uniqueness of 1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- lies in its specific combination of functional groups, which confer distinct chemical stability and biological activity.
Properties
Molecular Formula |
C11H10F3N3O |
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Molecular Weight |
257.21 g/mol |
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)8-3-1-2-7(4-8)6-18-10-5-9(15)16-17-10/h1-5H,6H2,(H3,15,16,17) |
InChI Key |
KJKPDPQRKBSHID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=NNC(=C2)N |
Origin of Product |
United States |
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